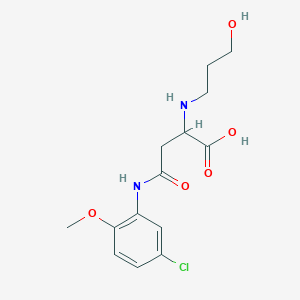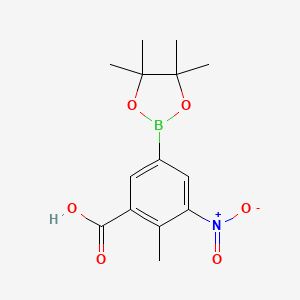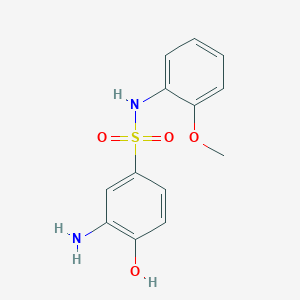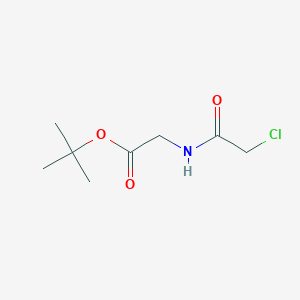
4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid, also known as CHOBUTAM, is a synthetic compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the class of non-peptide angiotensin II receptor antagonists and has been found to exhibit potent antihypertensive activity in animal models.
Wirkmechanismus
4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid exerts its pharmacological effects by blocking the angiotensin II receptor, which is a key component of the renin-angiotensin-aldosterone system (RAAS). Angiotensin II is a potent vasoconstrictor that increases blood pressure by constricting blood vessels. By blocking the angiotensin II receptor, 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid reduces the vasoconstrictor effect of angiotensin II, leading to a decrease in blood pressure. 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid also inhibits the production of aldosterone, which is a hormone that promotes sodium and water retention, leading to an increase in blood volume and blood pressure.
Biochemical and Physiological Effects
4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has been found to have several biochemical and physiological effects in animal models. It has been found to reduce oxidative stress and inflammation in the heart and kidneys, which are key factors in the development of cardiovascular and renal diseases. 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has also been found to improve endothelial function, which is important for maintaining vascular health. In addition, 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has been found to reduce myocardial fibrosis, which is a common feature of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid is its potent antihypertensive activity, which makes it a valuable tool for studying the role of the renin-angiotensin-aldosterone system in hypertension. 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has also been found to have beneficial effects in animal models of heart failure and renal diseases, making it a valuable tool for studying these diseases. However, one of the limitations of 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid is its low solubility, which can make it difficult to administer in animal studies.
Zukünftige Richtungen
There are several future directions for research on 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid. One area of research is the development of more potent and selective angiotensin II receptor antagonists. Another area of research is the development of novel formulations of 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid that can improve its solubility and bioavailability. In addition, further studies are needed to explore the potential therapeutic applications of 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid in other diseases such as pulmonary hypertension and diabetic retinopathy.
Conclusion
In conclusion, 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid is a synthetic compound that has been extensively researched for its potential therapeutic applications in hypertension, heart failure, and renal diseases. 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid exerts its pharmacological effects by blocking the angiotensin II receptor, leading to a decrease in blood pressure and improvement in cardiac and renal function. Although 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has several advantages as a research tool, its low solubility is a limitation that needs to be addressed. Further research is needed to explore the full potential of 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid as a therapeutic agent in various diseases.
Synthesemethoden
The synthesis of 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid involves the reaction of 5-chloro-2-methoxyaniline with 3-hydroxypropylamine in the presence of triethylamine and dichloromethane. The resulting intermediate is then reacted with ethyl 4-chloro-3-oxobutanoate in the presence of potassium carbonate and dimethylformamide. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has been extensively studied for its potential therapeutic applications in various diseases such as hypertension, heart failure, and renal diseases. In animal models, 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has been found to exhibit potent antihypertensive activity by blocking the angiotensin II receptor. It has also been found to improve cardiac function and reduce myocardial fibrosis in animal models of heart failure. 4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has also been studied for its potential role in the treatment of renal diseases such as diabetic nephropathy and chronic kidney disease.
Eigenschaften
IUPAC Name |
4-(5-chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5/c1-22-12-4-3-9(15)7-10(12)17-13(19)8-11(14(20)21)16-5-2-6-18/h3-4,7,11,16,18H,2,5-6,8H2,1H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTTLRWHWBLPMJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-methoxyanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![9-[(Butan-2-yl)amino]-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2821711.png)
![ethyl 4-[(2-oxo-7,8-dihydro-6H-cyclopenta[g]chromen-4-yl)methyl]piperazine-1-carboxylate](/img/structure/B2821713.png)


![8-((1H-benzo[d]imidazol-2-yl)thio)-3-methyl-7-octyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2821717.png)
![4-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-1-phenylpyrrolidin-2-one](/img/structure/B2821718.png)


![1-[3-(3-Hydroxy-phenyl)-5-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-ethanone](/img/structure/B2821724.png)
